molecular formula C6H8ClN3 B1269130 4-Amino-5-chloro-2,6-dimethylpyrimidine CAS No. 2858-20-0

4-Amino-5-chloro-2,6-dimethylpyrimidine

Cat. No.: B1269130
CAS No.: 2858-20-0
M. Wt: 157.6 g/mol
InChI Key: BKFCZKYCVQQMCX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, influencing cellular processes .

Mode of Action

4-Amino-5-chloro-2,6-dimethylpyrimidine has been studied for its interaction as an electron donor with a σ-electron acceptor, iodine . This interaction could potentially influence the compound’s interaction with its biological targets.

Biochemical Pathways

This compound participates in the synthesis of diazinoquinolinone, diazinoisoquinolinone, and diazinonaphthyridinone derivatives

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, it has been noted that the compound has a melting point of 165°C , which could influence its stability under different environmental conditions.

Biochemical Analysis

Biochemical Properties

4-Amino-5-chloro-2,6-dimethylpyrimidine acts as an electron donor in biochemical reactions. It has been studied for its interaction with sigma-electron acceptors, such as iodine . This compound participates in the synthesis of diazinoquinolinone and isoquinolinone derivatives, which are important in various biochemical pathways . The interaction of this compound with these biomolecules is crucial for its role in biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various enzymes and proteins, leading to changes in cellular behavior . These effects are essential for understanding the compound’s role in cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electron donor, forming complexes with sigma-electron acceptors . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . Understanding these temporal effects is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways of this compound is important for its application in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the use of this compound in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are important for its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within cells. These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-5-chloro-2,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with appropriate reagents under controlled conditions . The compound is typically purified using column chromatography with a mixture of dichloromethane and isopropanol as the eluent .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow similar principles as laboratory synthesis, with additional steps for purification and quality control .

Chemical Reactions Analysis

Properties

IUPAC Name

5-chloro-2,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFCZKYCVQQMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344006
Record name 4-Amino-5-chloro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2858-20-0
Record name 4-Amino-5-chloro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-chloro-2,6-dimethylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-amino-5-chloro-2,6-dimethylpyrimidine a good candidate for cocrystal formation?

A: this compound possesses two nitrogen atoms (N1 and N3) within its pyrimidine ring that can act as proton-accepting sites. [] This characteristic allows it to form hydrogen bonds with a variety of carboxylic acids, leading to the creation of cocrystals. The specific site of protonation (N1 or N3) influences the type of cation formed and subsequently the overall crystal structure. [] This versatility in hydrogen bonding interactions makes this compound a valuable building block for exploring diverse supramolecular architectures. [, , ]

Q2: What are the different types of supramolecular synthons observed in cocrystals involving this compound?

A: Research has revealed two main types of supramolecular synthons in these cocrystals: []

    Q3: Besides hydrogen bonding, are there other interactions observed in these cocrystals?

    A3: Yes, besides hydrogen bonding, other interactions contribute to the stability of these cocrystals:

    • Halogen bonds: Depending on the carboxylic acid used, researchers have observed Br...Br, Cl...Cl, and Cl...O halogen bonds within the crystal structures. []
    • π-π stacking interactions: These interactions between the aromatic rings of the pyrimidine and the carboxylic acid further stabilize the crystal packing. []

    Q4: Are there examples of this compound forming salts instead of cocrystals?

    A: Yes, research shows that this compound can also form salts, showcasing its ability to exist in different ionic states. [] For instance, it forms a salt with 5-chloro-2-hydroxybenzoic acid, where the pyrimidine exists as either a 6-amino-5-chloro-2,4-dimethylpyrimidin-1-ium cation or a 4-amino-5-chloro-2,6-dimethylpyrimidin-1-ium cation. [] This difference in tautomeric forms highlights the versatility of this compound in forming various intermolecular interactions.

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